

Application Note: Quantification of 2-Isopropyl-4-methylthiazole in Food Matrices

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Compound of Interest

Compound Name: 2-Isopropyl-4-methylthiazole

Cat. No.: B103707

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Isopropyl-4-methylthiazole is a key volatile heterocyclic compound that contributes significantly to the aroma profile of various foods. It is known for its nutty, green, and tropical fruit notes and is naturally present in products like tomatoes, durian fruit, and roasted meats.[1] [2] As a potent flavor compound, its accurate quantification is essential for quality control, flavor profile analysis, process optimization, and authenticity studies in the food and beverage industry.[3] The analysis of volatile compounds in complex food matrices presents challenges due to their low concentrations and potential interference from the matrix itself.[4]

This application note details a robust and sensitive method for the quantification of **2-isopropyl-4-methylthiazole** in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). HS-SPME is a solvent-free sample preparation technique that is simple, fast, and effectively isolates and concentrates volatile and semi-volatile analytes from the sample headspace, minimizing matrix effects.[4][5][6]

Physicochemical and Regulatory Properties

A summary of the key properties and regulatory information for **2-isopropyl-4-methylthiazole** is provided below.

Property	Value	Reference
Chemical Name	2-Isopropyl-4-methylthiazole	[1]
Synonyms	Tropical thiazole, Peach thiazole	[3]
CAS Number	15679-13-7	[7]
Molecular Formula	C ₇ H ₁₁ NS	[1]
Molecular Weight	141.24 g/mol	[1]
Boiling Point	175 °C at 760 mmHg	[3]
Solubility	Slightly soluble in water; Soluble in most organic solvents	[3]
Odor Profile	Green, nutty, fruity, earthy, tropical	[7][8]
FEMA Number	3555	[3]
JECFA Number	1037	[3]
Regulatory Status	Generally Recognized as Safe (GRAS) by FEMA	[3]

Experimental Protocol

This protocol provides a general framework for the quantification of **2-isopropyl-4-methylthiazole**. Optimization may be required for specific food matrices.

1. Materials and Reagents

- Standard: **2-Isopropyl-4-methylthiazole** (≥97% purity)
- Internal Standard (IS): 4-methyl-2-pentanol or a suitable deuterated analog
- Solvent: Methanol or Propylene Glycol (for stock solutions)

- Salt: Sodium Chloride (NaCl), analytical grade
- Water: Deionized, ultrapure
- SPME Fibers: 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
- Vials: 20 mL amber glass headspace vials with PTFE/silicone septa screw caps

2. Instrumentation

- Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
- SPME-compatible autosampler
- Analytical balance
- Vortex mixer and/or shaker incubator

3. Standard Preparation

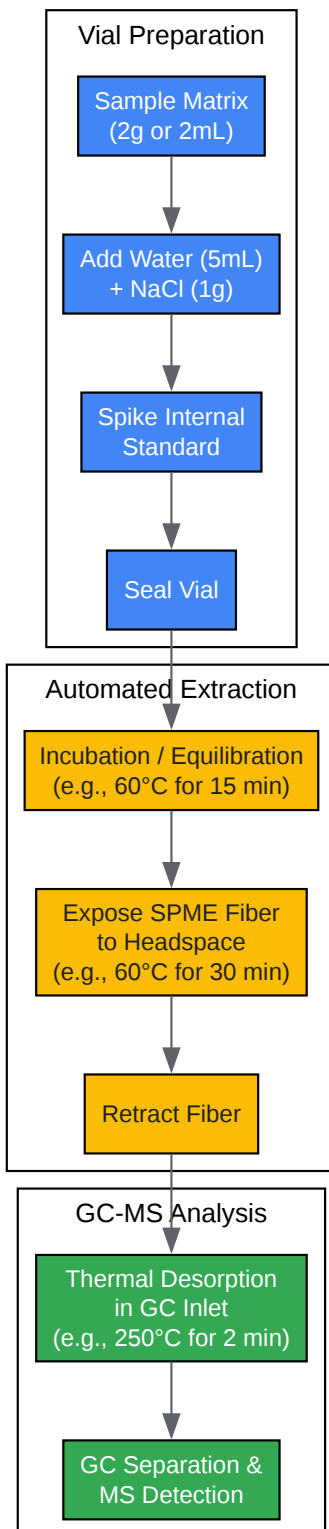
- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **2-isopropyl-4-methylthiazole** and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution.
- Internal Standard (IS) Solution (10 $\mu\text{g/mL}$): Prepare a stock solution of the internal standard and dilute to a working concentration.

4. Sample Preparation

- Solid Samples (e.g., Tomato, Nuts): Homogenize the sample to a fine paste or powder. Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.
- Liquid Samples (e.g., Juices): Pipette 2.0 mL of the liquid sample into a 20 mL headspace vial.

- Sample Treatment: To each vial, add 5 mL of deionized water and 1 g of NaCl (to enhance analyte release into the headspace).
 - Internal Standard Spiking: Add a defined amount (e.g., 20 μ L) of the internal standard working solution to each sample and calibration vial.
 - Sealing: Immediately seal the vials with the screw caps.
5. HS-SPME Procedure The HS-SPME technique involves the partitioning of analytes between the sample matrix, the headspace, and a coated fiber.[9]

HS-SPME Workflow



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Diagram 1: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.

- **Equilibration/Incubation:** Place the vial in the autosampler tray. Incubate the sample at 60 °C for 15 minutes with agitation to facilitate the migration of volatile compounds into the headspace.
- **Extraction:** Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60 °C to adsorb the analytes.
- **Desorption:** Retract the fiber and immediately introduce it into the GC inlet, heated to 250 °C. Desorb the analytes from the fiber for 2 minutes in splitless mode.

6. GC-MS Analysis

- **GC Column:** DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
- **Oven Temperature Program:**
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp 1: Increase to 150 °C at 5 °C/min.
 - Ramp 2: Increase to 240 °C at 20 °C/min, hold for 5 minutes.
- **MS Detector:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-300) for confirmation.
 - SIM Ions for Quantification:
 - **2-Isopropyl-4-methylthiazole:** m/z 126 (quantifier), 141 (qualifier)[1]

- Internal Standard: Select appropriate ions based on its mass spectrum.

7. Data Analysis and Quantification

- Identify the peaks for **2-isopropyl-4-methylthiazole** and the internal standard based on their retention times and mass spectra.
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
- Quantify the concentration of **2-isopropyl-4-methylthiazole** in the samples using the linear regression equation derived from the calibration curve.

Method Performance (Example)

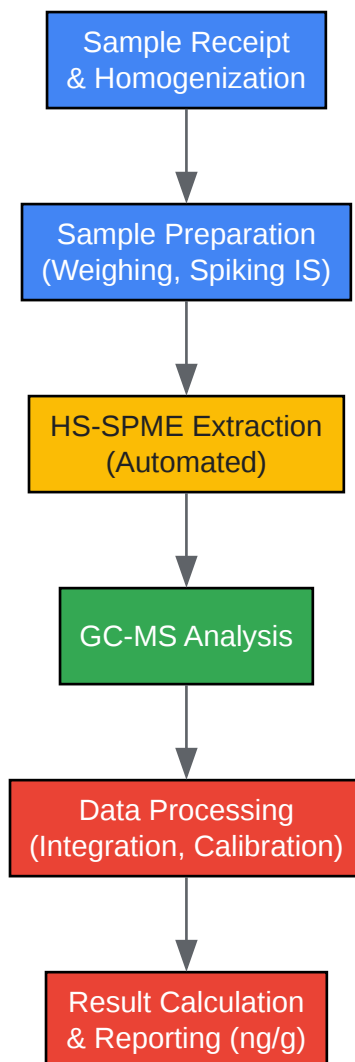
The following table presents typical performance characteristics for this analytical method. These values are illustrative and should be determined during in-house method validation.

Parameter	Typical Value	Description
Linear Range	0.1 - 100 ng/mL (ppb)	The concentration range over which the method is accurate and precise.
Correlation Coefficient (R^2)	> 0.995	A measure of the linearity of the calibration curve.
Limit of Detection (LOD)	0.03 ng/mL	The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)	0.1 ng/mL	The lowest concentration of analyte that can be accurately quantified.
Precision (RSD%)	< 10%	The relative standard deviation for replicate measurements.
Recovery	90 - 110%	The percentage of the true analyte amount recovered from a spiked sample.

Workflow Diagram

The overall analytical process, from sample receipt to final reporting, is outlined below.

Overall Quantification Workflow



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Diagram 2: Overall workflow for the quantification of **2-isopropyl-4-methylthiazole**.

Conclusion

The described HS-SPME-GC-MS method provides a selective, sensitive, and robust approach for the quantification of **2-isopropyl-4-methylthiazole** in various food matrices. The solvent-free extraction and high sensitivity of the MS detector make it an ideal choice for trace-level analysis in complex samples, supporting quality control and research in the food and flavor industries.

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